Anhídrido 3,4-dimetoxi benzoico

Descripción general

Descripción

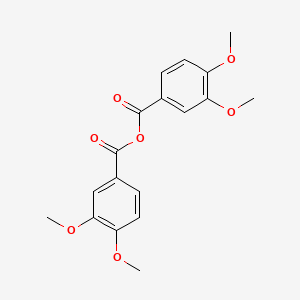

3,4-Dimethoxybenzoic anhydride (3,4-DMA) is an anhydride of 3,4-dimethoxybenzoic acid, which is an organic compound with a wide range of applications in chemical synthesis and scientific research. 3,4-DMA is used as a reagent for organic synthesis, and its reactivity has been studied extensively. In addition, 3,4-DMA has been used in the synthesis of various pharmaceuticals and polymers, and it has been studied for its potential applications in biochemistry.

Aplicaciones Científicas De Investigación

Grupo protector en la formación de monocapas

El grupo 3,4-dimetoxi bencilo actúa como un grupo protector solubilizante para la desprotección/deposición in situ de monocapas de tiolato aromático extendido . Esto aumenta la solubilidad y la estabilidad del precursor, pero se escinde durante la formación de la monocapa, especialmente a temperatura elevada (60 °C) y en presencia de protones (ácido trifluoroacético) .

Metabolito vegetal

El anhídrido 3,4-dimetoxi benzoico, también conocido como ácido veratrico, es un metabolito vegetal que se encuentra en especies como Hypericum laricifolium, Artemisia sacrorum y Zeyheria montana . Esto lo hace relevante en la investigación botánica y agrícola .

Investigación médica

El ácido veratrico (this compound) también se utiliza en investigación médica . Sus propiedades pueden aprovecharse en el desarrollo de nuevos tratamientos y terapias .

Safety and Hazards

When handling 3,4-Dimethoxybenzoic anhydride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Mode of Action

, a type of cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide .

Biochemical Pathways

, which are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

, which are known for their mild and functional group tolerant reaction conditions .

Análisis Bioquímico

Cellular Effects

The effects of 3,4-Dimethoxybenzoic anhydride on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 3,4-Dimethoxybenzoic anhydride exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. Additionally, 3,4-Dimethoxybenzoic anhydride can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxybenzoic anhydride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 3,4-dimethoxybenzoic acid. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, although the extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxybenzoic anhydride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 3,4-Dimethoxybenzoic anhydride can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects are important for determining safe and effective dosages for experimental studies .

Metabolic Pathways

3,4-Dimethoxybenzoic anhydride is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the anhydride bond, leading to the formation of 3,4-dimethoxybenzoic acid and other metabolites. The compound’s presence can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxybenzoic anhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .

Propiedades

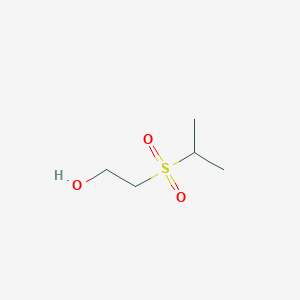

IUPAC Name |

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552579 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-54-2 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1282865.png)